molecular formula C18H21N3O3 B5866930 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B5866930
M. Wt: 327.4 g/mol
InChI Key: GAKFKKUTHKEDDT-UHFFFAOYSA-N
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound with a molecular formula of C18H21N3O3 This compound is characterized by the presence of a furan ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with furan-2-carbonyl chloride under basic conditions to form 4-(furan-2-carbonyl)piperazine.

    Acylation Reaction: The next step is the acylation of 4-(furan-2-carbonyl)piperazine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around 0-5°C for the initial formation of the piperazine derivative, followed by room temperature for the acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
  • 2-[4-(pyridine-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
  • 2-[4-(quinoline-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can undergo specific reactions that are not possible with other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-10-21(11-9-20)18(23)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFKKUTHKEDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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